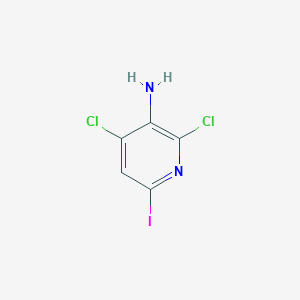

2,4-Dichloro-6-iodopyridin-3-amine

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic and Materials Science

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. benthamscience.com Its aromatic nature, coupled with the electron-withdrawing effect of the nitrogen atom, imparts a unique reactivity profile, making it a versatile building block in organic synthesis. researchgate.net In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. tsijournals.com This has led to the development of numerous pyridine-containing drugs with diverse therapeutic applications. researchgate.nettsijournals.com Furthermore, in materials science, pyridine-based ligands are extensively used in the formation of metal complexes and coordination polymers, which exhibit interesting optical, electronic, and catalytic properties. benthamscience.com

Overview of Halogenated Pyridine Derivatives as Key Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines serve as key intermediates in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. chemicalbook.com The position and nature of the halogen atom (F, Cl, Br, I) influence its reactivity, allowing for regioselective functionalization of the pyridine core. nih.gov For instance, the carbon-iodine bond is typically more reactive towards oxidative addition in catalytic cycles than carbon-chlorine bonds, enabling selective transformations on a polyhalogenated scaffold. This differential reactivity is a cornerstone of modern synthetic strategy, allowing for the stepwise and controlled elaboration of complex molecules. nih.gov

Specific Research Context of 2,4-Dichloro-6-iodopyridin-3-amine

Within the class of halogenated pyridines, this compound emerges as a highly functionalized and synthetically valuable building block. The presence of three distinct halogen atoms at positions 2, 4, and 6, along with an amino group at position 3, offers multiple points for chemical modification. The iodine atom at the 6-position is the most susceptible to substitution, typically via cross-coupling reactions, while the chlorine atoms at the 2- and 4-positions are less reactive and can be targeted in subsequent synthetic steps. The amino group at the 3-position can direct further reactions or be a key pharmacophoric element in the final target molecule. This trifunctionalized pyridine derivative is of particular interest in the synthesis of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, which have shown significant potential in medicinal chemistry. researchgate.netnih.govacs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3Cl2IN2 |

|---|---|

Molecular Weight |

288.90 g/mol |

IUPAC Name |

2,4-dichloro-6-iodopyridin-3-amine |

InChI |

InChI=1S/C5H3Cl2IN2/c6-2-1-3(8)10-5(7)4(2)9/h1H,9H2 |

InChI Key |

DNVMLSGZZQFNQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N=C1I)Cl)N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 2,4 Dichloro 6 Iodopyridin 3 Amine Scaffolds

Functional Group Interconversions on the Pyridine (B92270) Core

The inherent differences in the reactivity of the carbon-halogen bonds in 2,4-dichloro-6-iodopyridin-3-amine allow for selective functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most labile and readily participates in these reactions, followed by the carbon-chlorine bonds. This reactivity hierarchy enables sequential and site-selective modifications of the pyridine ring.

Prominent among these transformations is the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. In related halogenated pyridines, the selective substitution of an iodine atom in the presence of chlorine atoms is a well-established strategy. For instance, the Suzuki-Miyaura coupling of various halo-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones with (het)arylboronic acids has been shown to proceed with high yields, even with less reactive chloro derivatives nih.gov. In the case of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the regioselectivity of the Suzuki coupling follows the order C4 > C2 > C6, highlighting the influence of the electronic environment on the reactivity of the halogen substituents academie-sciences.fr. For this compound, it is anticipated that the initial Suzuki coupling would occur selectively at the C6 position due to the higher reactivity of the C-I bond.

The Buchwald-Hartwig amination is another pivotal cross-coupling reaction for the formation of carbon-nitrogen bonds. While specific examples with this compound are not prevalent in the literature, the general principles suggest that the C-I bond would be the primary site for amination.

Similarly, the Sonogashira coupling, which forms carbon-carbon bonds between aryl halides and terminal alkynes, would be expected to proceed selectively at the C6 position. This selectivity allows for the introduction of alkynyl moieties, which can serve as handles for further transformations, including cyclization reactions.

The following table summarizes the expected regioselective functional group interconversions on the this compound scaffold based on the known reactivity of related compounds.

| Reaction Type | Reactive Site | Coupling Partner | Expected Product Structure | Reference |

| Suzuki-Miyaura Coupling | C6-I | Arylboronic acid | 6-Aryl-2,4-dichloropyridin-3-amine | nih.govacademie-sciences.fr |

| Buchwald-Hartwig Amination | C6-I | Amine | 6-Amino-2,4-dichloropyridin-3-amine | N/A |

| Sonogashira Coupling | C6-I | Terminal alkyne | 6-Alkynyl-2,4-dichloropyridin-3-amine | N/A |

Stereoelectronic Effects of Halogen Substituents on Reactivity

The reactivity of the this compound scaffold is profoundly influenced by the stereoelectronic effects of its substituents. Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the electronic properties and reactivity of a molecule baranlab.orgyoutube.com. In this particular molecule, the interplay between the electron-withdrawing nature of the halogen atoms and the electron-donating amino group, along with their positions on the pyridine ring, dictates the regioselectivity of various reactions.

The pyridine nitrogen atom is inherently electron-withdrawing, which, compounded by the inductive effects of the two chlorine atoms and the iodine atom, renders the pyridine ring electron-deficient. This electron deficiency facilitates nucleophilic aromatic substitution reactions, particularly at the positions activated by the halogens.

The relative reactivity of the halogens in cross-coupling reactions (I > Br > Cl) is a classic example of a stereoelectronic effect. The weaker C-I bond and its greater polarizability make it more susceptible to oxidative addition to a low-valent palladium catalyst compared to the stronger C-Cl bonds.

The amino group at the C3 position exerts a significant influence on the reactivity of the adjacent halogen atoms. Its electron-donating character, through resonance, can modulate the electron density at the ortho and para positions. However, in this crowded and highly substituted ring, steric hindrance also plays a crucial role in directing incoming reagents.

Intramolecular Cyclization and Annulation Reactions of Pyridine Derivatives

The functionalized derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization and annulation reactions. The strategic introduction of reactive functional groups via the methods described in section 3.1 paves the way for the construction of novel polycyclic scaffolds.

For instance, a Sonogashira coupling to introduce an alkyne at the C6 position, followed by the introduction of a suitable nucleophile on the amino group at C3, could set the stage for an intramolecular cyclization to form a fused pyridopyrimidine or a related heterocyclic system. The literature contains examples of cobalt(I)-catalyzed intramolecular [2+2+2] cycloadditions between ynamides, nitriles, and alkynes to synthesize tricyclic fused 3-aminopyridines nih.gov.

Furthermore, the amino group at the C3 position can be acylated or derivatized to contain a side chain capable of intramolecularly attacking one of the halogenated positions, leading to the formation of a new ring. The success of such cyclizations often depends on the length and flexibility of the tether and the reaction conditions employed. For example, the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in basic media leads to the formation of pyridin-2(1H)-ones researchgate.net.

The following table presents a hypothetical reaction scheme for an intramolecular cyclization starting from a derivative of this compound.

| Starting Material | Reaction Type | Conditions | Product | Reference |

| 2,4-Dichloro-6-(prop-2-yn-1-yloxy)pyridin-3-amine | Intramolecular Cyclization | Base, Heat | Fused pyranopyridine | N/A |

Radical Processes in Functionalizing Halogenated Pyridinamines

Radical-based functionalization offers a complementary approach to traditional ionic reactions for modifying the this compound core. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophilic radicals nih.govnih.govresearchgate.net.

The Minisci reaction and its variants are powerful methods for the direct alkylation and acylation of electron-deficient heterocycles. While the regioselectivity of such reactions can sometimes be complex, systematic studies have established guidelines for predicting the outcome based on the electronic and steric properties of the substituents nih.govnih.gov. For the this compound scaffold, radical attack would be expected to occur at the positions least deactivated by the electron-withdrawing groups and potentially influenced by the directing effect of the amino group.

The carbon-iodine bond can also participate in radical reactions. Homolytic cleavage of the C-I bond, often initiated by photolysis or a radical initiator, can generate a pyridyl radical. This radical can then be trapped by various radical acceptors, providing a pathway for functionalization at the C6 position.

A study on the Selectfluor-promoted regioselective chlorination and bromination of 2-aminopyridines using LiCl or LiBr suggests that the reaction proceeds through a pyridine radical process rsc.org. This indicates the potential for further halogenation of the this compound scaffold via a radical mechanism.

C–H Functionalization at Challenging Pyridine Positions

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex molecules. For electron-deficient pyridines, C-H activation is often challenging but can be achieved using transition-metal catalysis rsc.org.

In the case of this compound, the only available C-H bond is at the C5 position. The electronic environment of this position is significantly influenced by the adjacent chlorine at C4 and the amino group at C3. Transition-metal-catalyzed C-H activation at this position would likely require a directing group to facilitate the reaction. The amino group itself, or a derivative thereof, could potentially serve as a directing group to orchestrate C-H activation at the C5 position.

Recent advances in C-H functionalization of electron-deficient heteroarenes have demonstrated the feasibility of introducing various functional groups at positions that are not easily accessible through classical methods youtube.com. While specific examples for this compound are scarce, the development of new catalytic systems holds promise for the future functionalization of the C5-H bond of this and related scaffolds. For instance, the functionalization of 2,4-dichloropyrimidines at the C6 position has been achieved using a zinc base, showcasing the potential for C-H activation in related halogenated heterocycles nih.gov.

Advanced Spectroscopic and Structural Characterization Techniques for 2,4 Dichloro 6 Iodopyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the molecular structure of 2,4-Dichloro-6-iodopyridin-3-amine.

The ¹H NMR spectrum is anticipated to be relatively simple, reflecting the single proton on the pyridine (B92270) ring. This proton, located at the C5 position, would appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. Its chemical shift would be influenced by the surrounding electron-withdrawing halogen substituents and the electron-donating amino group. A predicted chemical shift would likely fall in the downfield region, typical for aromatic protons. Additionally, the protons of the amino group (-NH₂) would likely appear as a broad singlet. The chemical shift of these protons can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons. The chemical shifts of these carbons are significantly influenced by the attached substituents. The carbons directly bonded to the electronegative chlorine (C2, C4) and iodine (C6) atoms would be expected to show characteristic shifts. The carbon attached to the amino group (C3) would also have a distinct chemical shift. The remaining carbon (C5) would be identified by its attachment to a hydrogen atom, which can be confirmed with techniques like APT or DEPT.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Users can sort and filter the data.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| H5 | ¹H | ~ 7.5 - 8.0 | Singlet | Aromatic proton on the pyridine ring. |

| NH₂ | ¹H | Variable (broad) | Singlet | Amine protons; shift is solvent and concentration dependent. |

| C2 | ¹³C | ~ 145 - 155 | Singlet | Carbon attached to chlorine. |

| C3 | ¹³C | ~ 135 - 145 | Singlet | Carbon attached to the amino group. |

| C4 | ¹³C | ~ 140 - 150 | Singlet | Carbon attached to chlorine. |

| C5 | ¹³C | ~ 120 - 130 | Singlet | Carbon attached to hydrogen. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, a COSY spectrum would be expected to show no cross-peaks for the aromatic region, confirming the presence of an isolated proton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. An HSQC experiment would show a cross-peak between the signal of the C5 carbon and the H5 proton, confirming their direct connection.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. The HMBC spectrum would be instrumental in assigning the quaternary carbons by observing correlations from the H5 proton to the surrounding carbons (e.g., C3, C4, and C6). Similarly, correlations from the amine protons could help in confirming the assignment of C2 and C4.

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer): These experiments differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. An APT or DEPT-135 spectrum would show a positive signal for the CH group (C5) and no signals for the quaternary carbons (C2, C3, C4, C6).

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to specific molecular vibrations. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-C and C-N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the aromatic ring would also be present. The C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ range, while the C-I stretching vibration would be found at a lower frequency, typically below 600 cm⁻¹.

Raman spectroscopy , which is sensitive to changes in polarizability, would provide complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-Cl and C-I bonds, being highly polarizable, would also be expected to show characteristic Raman signals.

Table 2: Predicted Vibrational Frequencies for this compound This is an interactive data table. Users can sort and filter the data.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C=C / C=N Ring Stretch | 1400 - 1600 | FT-IR, Raman |

| N-H Bend | 1550 - 1650 | FT-IR |

| Aromatic C-H Bend | 1000 - 1300 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR, Raman |

Electronic Absorption and Photoluminescence Spectroscopy

Electronic absorption (UV-Visible) and photoluminescence (fluorescence) spectroscopy are used to study the electronic transitions within a molecule.

The UV-Visible absorption spectrum of this compound, typically recorded in a solvent like ethanol or acetonitrile, is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridine ring is an aromatic system, and the presence of the amino group (an auxochrome) and halogen atoms will influence the position and intensity of these absorption bands. It is anticipated that the primary absorption maxima will be in the UV region.

Photoluminescence spectroscopy would reveal whether the molecule emits light after being electronically excited. Many aromatic compounds exhibit fluorescence. If this compound is fluorescent, its emission spectrum would typically be a mirror image of its lowest energy absorption band. The fluorescence quantum yield and lifetime would provide further information about the excited state properties of the molecule.

Mass Spectrometry for Molecular Mass Confirmation (HRMS, MALDI-TOF)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) , often using techniques like Electrospray Ionization (ESI), would provide a very accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula (C₅H₃Cl₂IN₂). The isotopic pattern of the molecular ion would be characteristic, showing the presence of two chlorine atoms (with their ³⁵Cl and ³⁷Cl isotopes) and one iodine atom.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry could also be used for molecular mass determination, particularly for solid samples. The fragmentation pattern observed in the mass spectrum can provide structural information. For this compound, fragmentation might involve the loss of halogen atoms or other small neutral molecules.

Table 3: Predicted Mass Spectrometry Data for this compound This is an interactive data table. Users can sort and filter the data.

| Parameter | Predicted Value | Technique |

|---|---|---|

| Molecular Formula | C₅H₃Cl₂IN₂ | - |

| Monoisotopic Mass | 287.8796 u | HRMS |

| [M+H]⁺ (protonated molecule) | 288.8874 u | HRMS (ESI) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable single crystals of this compound can be grown, this technique would provide a wealth of structural information.

Surface-Sensitive Spectroscopic Methods (XPS, NEXAFS, STM)

A comprehensive search of scientific literature and chemical databases did not yield any specific studies utilizing X-ray Photoelectron Spectroscopy (XPS), Near-Edge X-ray Absorption Fine Structure (NEXAFS), or Scanning Tunneling Microscopy (STM) for the characterization of this compound. While these surface-sensitive techniques are powerful tools for elucidating the elemental composition, chemical states, and surface morphology of materials, it appears that they have not yet been applied to this particular compound in published research.

Therefore, no data tables or detailed research findings on the XPS, NEXAFS, or STM analysis of this compound can be provided at this time.

Computational Chemistry and Mechanistic Elucidation of 2,4 Dichloro 6 Iodopyridin 3 Amine Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the electronic properties and predicting the reactivity of molecules. By calculating the electron density, DFT methods can elucidate a molecule's structure, stability, and preferred sites for chemical reactions.

A key feature of halogen atoms (Cl, Br, I) in molecules is their ability to engage in halogen bonding, a highly directional non-covalent interaction. This phenomenon is rationalized by the concept of the σ-hole, a region of positive electrostatic potential located on the outermost surface of the halogen atom, opposite to the covalent bond. nih.govrsc.org This positive potential arises from an anisotropic distribution of electron density around the halogen.

In 2,4-dichloro-6-iodopyridin-3-amine, the presence of two electron-withdrawing chlorine atoms and the electronegative pyridine (B92270) ring is expected to enhance the magnitude of the positive σ-hole on the iodine atom, making it a potent halogen bond donor. The chlorine atoms also possess σ-holes, albeit weaker than that of iodine. The strength of the σ-hole generally increases with the polarizability and decreases with the electronegativity of the halogen, following the trend I > Br > Cl. nih.gov DFT calculations can quantify the maximum positive electrostatic potential (VS,max) associated with the σ-hole, providing a measure of its strength and potential for halogen bonding.

Table 1: Representative Calculated Maximum Sigma-Hole Potentials (VS,max) for Halogen Atoms in Various Molecular Environments. Note: These are illustrative values for analogous systems to demonstrate general trends. Specific values for the title compound require dedicated calculation.

| Molecule Fragment | Halogen Atom | VS,max (kcal/mol) |

|---|---|---|

| C-Cl | Chlorine | +10 to +20 |

| C-I | Iodine | +25 to +40 |

| Pyridine-Cl | Chlorine | +15 to +25 |

| Pyridine-I | Iodine | +30 to +50 |

The amino group in this compound can also participate in these interactions, potentially forming intramolecular hydrogen bonds with the adjacent chlorine atom, which could influence the molecule's conformation and reactivity. The interplay between halogen and hydrogen bonding can be critical in crystal engineering and the design of supramolecular assemblies. mines.edu

Chemical Potential (μ) : Related to the negative of electronegativity, it measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate higher stability.

Global Hardness (η) : This measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index points to a better electrophile.

For this compound, these descriptors can predict its behavior in various reactions. The presence of multiple halogen atoms is expected to result in a significant electrophilicity index, highlighting its susceptibility to attack by nucleophiles.

Table 2: Illustrative Global Reactivity Descriptors Calculated via DFT for a Halogenated Pyridine Analogue. Note: These values are representative and not specific to the title compound.

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.5 |

| Chemical Potential | μ | -4.0 |

| Global Hardness | η | 2.5 |

| Electrophilicity Index | ω | 3.2 |

Molecular Electrostatic Potential (MEP) : An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It reveals electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, negative potential is expected around the pyridine nitrogen and the amino group, while strong positive potential (the σ-hole) will be found on the iodine atom.

Fukui Functions (f(r)) : These functions measure the change in electron density at a particular point when an electron is added to or removed from the system. They help to pinpoint the most reactive sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). researchgate.net For instance, the site with the highest value of f+(r) is the most likely to be attacked by a nucleophile. In the title compound, the carbon atom attached to the iodine (C6) is a likely candidate for nucleophilic attack due to the strong electron-withdrawing and good leaving group nature of iodine.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling allows for the detailed exploration of reaction pathways, providing insights into the energies of intermediates and transition states. This is crucial for understanding reaction selectivity and kinetics.

For this compound, a common transformation is the Suzuki-Miyaura cross-coupling. The catalytic cycle typically involves:

Oxidative Addition : The C-X bond adds to a Pd(0) catalyst.

Transmetalation : An organic group is transferred from a boronic acid (or its derivative) to the palladium center.

Reductive Elimination : The two organic groups couple, forming the product and regenerating the Pd(0) catalyst. mdpi.com

Given the relative bond strengths (C-I < C-Cl), the oxidative addition step is highly selective and will occur at the C-I bond. This step is often the RDS. DFT calculations can model the geometry of the transition state for this step, which would involve the breaking of the C-I bond and the formation of new C-Pd and I-Pd bonds. The calculated activation energy (ΔG‡) for this transition state provides a quantitative measure of the reaction rate.

In many palladium-catalyzed cross-coupling reactions using phosphine (B1218219) ligands, the active catalyst is a monoligated L1Pd(0) species. acs.org However, this species is often in equilibrium with a more stable, bis-ligated L2Pd(0) complex, which can be the catalyst's resting state. For a reaction to proceed, the resting state must dissociate a ligand to generate the active L1Pd(0) catalyst. chemrxiv.org

Computational modeling can determine the relative energies of these different palladium complexes. By understanding the thermodynamics and kinetics of the equilibrium between the active catalyst and its resting states, chemists can make informed decisions about ligand choice, catalyst loading, and reaction conditions to minimize the population of unproductive resting states and maximize catalytic turnover.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of this compound in various environments. These simulations, by solving Newton's equations of motion for a system of atoms and molecules, can reveal intricate details about the conformational landscape, solvent effects, and the nature of its interactions with biological macromolecules.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles governing its interactions can be inferred from studies on analogous halogenated ligands in protein binding sites. Halogen atoms, particularly the iodine in the 6-position and the chlorines in the 2- and 4-positions, are known to participate in significant non-covalent interactions, most notably halogen bonds. nih.govnih.gov

A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the backbone carbonyl oxygen or side-chain heteroatoms of amino acids. nih.govacs.org In the context of a protein-ligand complex, the iodine atom of this compound, being the most polarizable of the halogens present, is the most likely to act as a potent halogen bond donor. nih.gov The electron-withdrawing nature of the pyridine ring and the other chlorine substituents would further enhance the positive character of the σ-hole on the iodine atom. nih.gov

MD simulations of similar halogenated compounds have demonstrated that these halogen bonds can significantly contribute to the binding affinity and selectivity of a ligand. nih.gov The geometry of these interactions is a critical determinant of their strength, with optimal C-X···O/N angles approaching linearity. nih.govacs.org However, steric constraints within a binding pocket can often lead to deviations from this ideal geometry. acs.org The dynamic nature of MD simulations allows for the exploration of these geometric variations and their impact on the stability of the ligand-protein complex over time.

Furthermore, interactions involving chlorine atoms, though generally weaker than those with iodine, can also play a role in stabilizing the bound conformation. mdpi.com The amino group at the 3-position can act as a hydrogen bond donor, further anchoring the ligand within a binding site.

A hypothetical representation of potential interactions and their typical energetic contributions based on general findings for halogenated ligands is presented below.

| Interaction Type | Donor Atom | Acceptor Atom (in Protein) | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Halogen Bond | Iodine (I) | Carbonyl Oxygen (O) | 2.8 - 3.5 | -3 to -5 |

| Halogen Bond | Chlorine (Cl) | Carbonyl Oxygen (O) | 3.0 - 3.8 | -1 to -3 |

| Hydrogen Bond | Amine (N-H) | Side-chain Oxygen/Nitrogen | 2.7 - 3.2 | -3 to -6 |

This table presents generalized data for illustrative purposes, as specific experimental or simulation data for this compound is not available.

The conformational flexibility of this compound is relatively limited due to the rigid pyridine core. However, rotation around the C-N bond of the amine group can occur. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations in different solvent environments.

Solvent molecules play a crucial role in mediating intermolecular interactions and influencing conformational preferences. In aqueous solution, water molecules can form hydrogen bonds with the amine group and the nitrogen atom of the pyridine ring. These explicit solvent interactions, as modeled in MD simulations, can stabilize certain conformations over others. Studies on similar aminopyridines have shown that the surrounding solvent can significantly impact reaction rates and site-selectivity in chemical transformations. researchgate.net For instance, the hydrogen-bonding capacity of the solvent can influence the accessibility of different sites on the molecule to a reactant. researchgate.net The dynamic picture provided by MD simulations can elucidate the structure and dynamics of the solvation shell around this compound, offering insights into its solubility and reactivity.

Theoretical Insights into Non-Covalent Interactions

Quantum mechanical calculations provide a fundamental understanding of the non-covalent interactions that govern the behavior of this compound. These methods allow for a detailed analysis of the electronic structure and the nature of forces involved in hydrogen and halogen bonding.

The amine group in this compound can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. Theoretical studies on pyridine derivatives have shown that hydrogen bonding significantly affects the vibrational frequencies of the pyridine ring. nih.gov The formation of a hydrogen bond to the pyridine nitrogen typically leads to a blueshift (increase in frequency) of certain ring stretching modes. nih.gov This phenomenon is attributed to a combination of electrostatic interactions and charge transfer from the nitrogen lone pair to the antibonding orbital of the hydrogen bond donor. nih.gov

The strength of the hydrogen bonds formed by the amine group will be influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of the chlorine and iodine atoms is expected to increase the acidity of the amine protons, making them stronger hydrogen bond donors. Computational methods like Density Functional Theory (DFT) are instrumental in quantifying the energies and geometries of these hydrogen bonds. mdpi.com

| Hydrogen Bond Type | Donor | Acceptor | Typical Bond Length (Å) | Typical Interaction Energy (kcal/mol) |

| Intermolecular | Pyridinamine (N-H) | Water (O) | 1.8 - 2.2 | -4 to -7 |

| Intermolecular | Water (O-H) | Pyridine (N) | 1.7 - 2.0 | -5 to -8 |

This table presents generalized data based on theoretical calculations of similar systems.

The presence of chlorine and iodine atoms on the pyridine ring of this compound makes it a prime candidate for engaging in halogen bonding. Theoretical calculations have been pivotal in characterizing the nature of halogen bonds in substituted pyridines. acs.org The strength of a halogen bond is dependent on the identity of the halogen atom, with the order of strength being I > Br > Cl > F. mdpi.com This trend is directly related to the size and polarizability of the halogen and the magnitude of the positive electrostatic potential on its outer surface (the σ-hole). nih.gov

In this compound, the iodine at the 6-position is expected to be the most potent halogen bond donor. The electron-withdrawing pyridine ring and the two chlorine atoms will enhance the σ-hole on the iodine. nih.gov Computational studies on similar systems have shown that the electrostatic contribution is a dominant factor in the energy of halogen bonds, although orbital (charge-transfer) contributions are also significant, especially for stronger interactions involving iodine. acs.org

Theoretical models can predict the geometry and energetics of halogen bonds formed between this compound and various halogen bond acceptors. For instance, the interaction with a Lewis base like a carbonyl oxygen or a nitrogen atom can be accurately modeled. These calculations provide valuable data on interaction energies, bond lengths, and bond angles, which are crucial for understanding the role of halogen bonding in the solid-state packing of this compound and its interactions with biological targets. mdpi.comacs.org

| Halogen Bond Donor | Halogen Bond Acceptor | Typical N/O···X Distance (Å) | Typical C-X···N/O Angle (°) | Typical Interaction Energy (kcal/mol) |

| C-I | Pyridine Nitrogen | 2.7 - 3.1 | 160 - 180 | -4 to -8 |

| C-Cl | Pyridine Nitrogen | 2.9 - 3.3 | 160 - 180 | -2 to -4 |

This table presents generalized data based on theoretical calculations of halogen-bonded pyridine systems.

Applications and Research Utility of 2,4 Dichloro 6 Iodopyridin 3 Amine As a Synthetic Synthon

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of three distinct functional groups on the pyridine (B92270) core of 2,4-dichloro-6-iodopyridin-3-amine makes it an exceptionally versatile building block for the construction of complex organic molecules. The differential reactivity of the carbon-halogen bonds is a key feature that allows for selective and sequential functionalization.

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.orgwikipedia.orglibretexts.org This enables the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at the 6-position of the pyridine ring with high regioselectivity. The chloro groups at the 2- and 4-positions are less reactive under these conditions, allowing for their retention and subsequent manipulation.

Following the initial functionalization at the 6-position, the chloro substituents can be targeted under more forcing reaction conditions or with different catalyst systems. For instance, the Buchwald-Hartwig amination can be performed sequentially, first at the more reactive C-I bond and then at one of the C-Cl bonds, providing access to polysubstituted aminopyridines. researchgate.net This stepwise approach is crucial for the controlled synthesis of highly decorated pyridine scaffolds, which are prevalent in many biologically active compounds and functional materials.

Development of Ligands for Metal Complexes and Catalysis

The aminopyridine moiety is a well-established and important structural motif in the design of ligands for metal complexes used in catalysis. The nitrogen atom of the pyridine ring and the exocyclic amino group can act as a bidentate chelating system, forming stable complexes with a variety of transition metals.

Design Principles for Aminopyridine Ligands in Organometallic Chemistry

The design of aminopyridine ligands for organometallic chemistry is guided by several key principles aimed at tuning the steric and electronic properties of the resulting metal complex to achieve desired catalytic activity and selectivity. The substituents on the pyridine ring play a crucial role in this regard.

The electronic nature of the substituents influences the electron density at the metal center. Electron-donating groups on the pyridine ring increase the electron density on the metal, which can enhance its catalytic activity in certain reactions, such as oxidative addition. Conversely, electron-withdrawing groups decrease the electron density, which can be beneficial for other catalytic steps, like reductive elimination.

The steric bulk of the substituents around the metal center is another critical design element. Bulky ligands can create a specific coordination environment that influences the substrate approach and can lead to high selectivity, including enantioselectivity in asymmetric catalysis. The chloro and iodo substituents in this compound, and any groups introduced through their substitution, contribute significantly to the steric profile of potential ligands derived from this scaffold.

Application in Atom Transfer Radical Polymerization (ATRP)

Aminopyridine-based ligands have found significant application in the field of Atom Transfer Radical Polymerization (ATRP), a powerful technique for the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distributions. In ATRP, a transition metal complex, typically copper-based, reversibly activates and deactivates a dormant polymer chain through a halogen atom transfer process.

Precursor for Bioactive Heterocyclic Systems

Heterocyclic compounds are at the core of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. Substituted pyridines, in particular, are a prominent class of heterocycles found in a wide range of biologically active molecules, including kinase inhibitors. researchgate.netmdpi.comgoogle.com

The ability to selectively functionalize this compound makes it a valuable precursor for the synthesis of complex, fused heterocyclic systems. For instance, the amino group can participate in cyclization reactions with appropriately functionalized substituents introduced at the adjacent positions. This can lead to the formation of various fused ring systems, such as pyrido[2,3-b]pyrazines or other related heterocycles, which are scaffolds of interest in drug discovery.

The synthesis of diversely substituted pyrido[3,4-g]quinazolines, for example, has been shown to yield potent inhibitors of protein kinases such as CDK5, CLK1, and DYRK1A, which are implicated in diseases like Alzheimer's. google.com The strategic use of halogenated pyridine precursors allows for the systematic exploration of the chemical space around these privileged scaffolds, aiding in the identification of new and potent therapeutic agents.

Strategic Intermediate in Agrochemical Research

This compound, with its three halogen substituents, represents a strategic intermediate for the synthesis of novel agrochemical candidates. The ability to selectively replace the iodine and chlorine atoms allows for the introduction of various toxophoric or pharmacophoric groups, enabling the systematic optimization of biological activity against target pests or weeds. While specific commercial agrochemicals derived directly from this compound are not publicly disclosed, its structural motifs are present in patented agrochemical structures, highlighting its relevance in this field of research.

Future Perspectives and Emerging Research Directions

Advancements in Site-Selective Functionalization of Polyhalogenated Pyridinamines

The selective functionalization of a specific position on a polyhalogenated pyridine (B92270) ring, while leaving other reactive sites untouched, is a formidable challenge in organic synthesis. nih.gov Traditional methods often struggle with regioselectivity, leading to mixtures of products and reduced yields. However, recent breakthroughs are paving the way for highly controlled transformations.

One of the most significant challenges in the cross-coupling reactions of dihalogenated heteroarenes is overcoming the intrinsic reactivity of the substrate. nih.gov For instance, in 2,4-dihalopyridines, palladium-catalyzed cross-coupling reactions conventionally favor the C2 position. nsf.gov This is attributed to the weaker C2-Cl bond, which is more easily distorted into the transition-state geometry. nsf.gov However, recent studies have demonstrated that this preference can be overturned. The use of sterically hindered N-heterocyclic carbene ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nsf.gov This ligand-controlled approach opens up new avenues for accessing previously difficult-to-synthesize isomers. nsf.gov

Furthermore, the speciation of the palladium catalyst itself has been found to influence site-selectivity. Research has shown that multinuclear palladium species, such as Pd3-type clusters and nanoparticles, can switch the arylation site-selectivity from the typical C2 to the C4 position in 2,4-dibromopyridine (B189624) cross-couplings. whiterose.ac.uk The ratio of palladium to ligand and the presence of stabilizing salts are critical factors in controlling this switch. whiterose.ac.uk

Visible-light-driven photocatalysis has also emerged as a powerful tool for site-selective functionalization. acs.orgresearchgate.net By employing organic photocatalysts like quinolinone, it is possible to generate phosphinoyl and carbamoyl (B1232498) radicals that react with pyridinium (B92312) derivatives under mild, transition-metal-free conditions. acs.orgresearchgate.net A fascinating aspect of this method is the ability to switch the site-selectivity from C4 to C2 by simply changing the radical source. acs.orgresearchgate.net Phosphinoyl radicals predominantly yield C4 products, while carbamoyl radicals selectively form C2 products due to an electrostatic attraction between the carbamoyl radical's oxo functionality and the pyridinium nitrogen. acs.org

Another innovative strategy involves the use of pyridinyl radicals generated through a single-electron transfer (SET) reduction of pyridinium ions. researchgate.netacs.orgrecercat.cat This approach, which can be initiated photochemically, allows for functionalization at positions that are not favored by traditional Minisci-type reactions. researchgate.netacs.orgrecercat.cat The regioselectivity in these reactions is influenced by a combination of steric and electronic factors of the substituents on the pyridine ring. recercat.cat

The development of base-promoted selective amination of polyhalogenated pyridines, using water as a solvent in many cases, represents a significant step towards more environmentally benign processes. nih.gov This method avoids the use of precious metal catalysts and provides a practical route to 2-aminopyridine (B139424) halides. nih.gov

These advancements in site-selective functionalization are crucial for unlocking the full potential of polyhalogenated pyridinamines as versatile synthetic intermediates. The ability to precisely modify specific positions on the pyridine ring will enable the synthesis of novel compounds with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. nih.govrsc.orgnih.gov

Table 1: Comparison of Site-Selective Functionalization Methods

| Method | Catalyst/Reagent | Selectivity Control | Key Advantages |

|---|---|---|---|

| Ligand-Controlled Cross-Coupling | Sterically hindered NHC-Pd | Ligand sterics | High selectivity for C4 position in 2,4-dichloropyridines. nsf.gov |

| Catalyst Speciation | Multinuclear Pd species | Catalyst aggregation state | Switches selectivity from C2 to C4 in 2,4-dibromopyridines. whiterose.ac.uk |

| Visible-Light Photocatalysis | Organic photocatalysts (e.g., quinolinone) | Radical source | Switchable C2/C4 selectivity, transition-metal-free. acs.orgresearchgate.net |

| Pyridinyl Radical Chemistry | Photochemical SET reduction | Substituent effects | Access to unconventional functionalization patterns. researchgate.netacs.orgrecercat.cat |

| Base-Promoted Amination | Strong base (e.g., NaOtBu) | Inherent reactivity | Environmentally benign, metal-free amination at C2. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The synthesis of complex molecules like functionalized pyridines has traditionally relied on the intuition and experience of chemists. However, the integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field by providing powerful predictive tools for reaction design and optimization. ijsetpub.commdpi.commdpi.com

Beyond predicting outcomes, AI is also being used to design novel synthetic routes. mdpi.comnih.gov Retrosynthesis programs, powered by deep learning, can propose a sequence of reactions to synthesize a target molecule, including those involving complex pyridine building blocks. ijsetpub.com These tools can analyze millions of potential pathways and identify the most efficient and cost-effective routes. ijsetpub.com

The development of these AI tools relies heavily on the availability of large, high-quality datasets of chemical reactions. beilstein-journals.org Efforts are underway to create comprehensive databases that capture not only the reactants and products but also the detailed experimental conditions and outcomes. beilstein-journals.org As these datasets grow, the predictive power of AI models will continue to improve.

The integration of AI and ML into the workflow of synthetic chemists promises a future where the design and execution of complex chemical syntheses are more efficient, predictable, and innovative. This will undoubtedly accelerate the discovery of new molecules with valuable properties. researchgate.net

Novel Catalytic Systems for Sustainable Pyridine Chemistry

The development of sustainable chemical processes is a major driving force in modern synthetic chemistry. numberanalytics.com This is particularly relevant for the synthesis and functionalization of pyridines, which are often produced using methods that involve harsh conditions and generate significant waste. rasayanjournal.co.in Researchers are actively exploring novel catalytic systems to make pyridine chemistry greener and more efficient.

One promising area is the use of earth-abundant metal catalysts as alternatives to precious metals like palladium. nih.gov While palladium has been instrumental in developing many cross-coupling reactions, its cost and toxicity are significant drawbacks. nih.gov Catalysts based on copper, iron, and other first-row transition metals are being investigated for their ability to mediate similar transformations. For instance, copper-catalyzed reactions have shown promise for the synthesis of polysubstituted pyridines. researchgate.net

Photocatalysis, particularly using visible light, is another key technology for sustainable pyridine chemistry. acs.orgresearchgate.netacs.org This approach utilizes light as a clean energy source to drive chemical reactions, often under mild conditions. acs.org Organic dyes and semiconductor materials are being developed as efficient photocatalysts for a range of pyridine functionalization reactions, including C-H activation and cross-coupling. acs.orgresearchgate.net These methods often avoid the need for strong oxidants or reductants, further enhancing their green credentials. acs.orgresearchgate.net

Flow chemistry is an emerging technology that offers significant advantages for sustainable pyridine synthesis. acs.orgacs.orgnih.gov By carrying out reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scaling up. nih.gov Flow systems can also be integrated with in-line purification and analysis, creating a streamlined and automated synthesis platform. scitechdaily.com The hydrodynamics within the reactor, such as the formation of different flow regions, can be modeled and controlled to optimize reaction outcomes. acs.orgacs.org

The development of recyclable catalysts is another important aspect of sustainable pyridine chemistry. rsc.org Magnetic nanoparticles, for example, can be functionalized with a catalytic species and then easily recovered from the reaction mixture using an external magnet. rsc.org This allows the catalyst to be reused multiple times, reducing waste and cost. rsc.org

Finally, the use of renewable feedstocks is a key goal for sustainable chemical production. rsc.orgresearchgate.net Researchers are exploring the use of biomass-derived materials, such as glycerol (B35011), as starting materials for the synthesis of pyridines. rsc.orgresearchgate.net Thermo-catalytic conversion of glycerol with ammonia (B1221849) over zeolite catalysts has been shown to produce pyridines with good yields. rsc.orgresearchgate.net

These novel catalytic systems and sustainable approaches are poised to transform the way pyridines are synthesized and functionalized, leading to cleaner, more efficient, and more economical chemical processes.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4-Dichloro-6-iodopyridin-3-amine |

| 2,4-dichloropyridine (B17371) |

| 2,4-dibromopyridine |

| 2-aminopyridine halides |

| Pyridine |

| Acrolein |

| Acetaldehyde |

| Acetol |

| Acetone |

| Glycerol |

| Ammonia |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dichloro-6-iodopyridin-3-amine, and how can reaction conditions be optimized?

- The compound can be synthesized via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos, with t-BuONa as a base in refluxing toluene . Optimization may involve adjusting stoichiometric ratios of 2,4,6-trichloropyridine and iodinated amines, as well as reaction time (typically 12–24 hours) to maximize yield. Side-product formation, such as dehalogenated intermediates, should be monitored via TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR are critical for verifying substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm and NH₂ signals around δ 5.5 ppm) . Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (e.g., m/z 253.89 for C₅H₃Cl₂IN₂) . X-ray crystallography (using SHELX software) resolves halogen positioning and hydrogen-bonding networks, though iodine’s high electron density may require synchrotron radiation for precise refinement .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- The iodine atom at position 6 facilitates Suzuki-Miyaura or Ullmann couplings due to its moderate leaving-group ability. However, competing dehalogenation (e.g., loss of Cl at position 2/4) may occur under strong reducing conditions. Use of CuI or Pd(PPh₃)₄ catalysts at 80–100°C in DMF is recommended for selective functionalization .

Advanced Research Questions

Q. How can solubility limitations of this compound in common solvents be addressed during experimental design?

- The compound has low solubility in water (Log S = -3.2) but moderate solubility in DMSO or DMF. For reactions requiring polar aprotic solvents, pre-dissolution in DMSO followed by dilution in THF or ethanol is effective. Sonication or heating to 50°C can enhance dissolution rates .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s stability?

- Discrepancies in thermal stability (predicted vs. observed decomposition at 359.4°C) may arise from crystal packing effects. Combine DSC/TGA for experimental validation and DFT calculations (e.g., B3LYP/6-31G*) to model intermolecular interactions. Cross-validate with X-ray crystallography to identify stabilizing H-bonds or π-stacking .

Q. How can the compound’s crystallographic data be leveraged to design derivatives with enhanced bioactivity?

- SHELX-refined structures reveal halogen-bonding motifs between iodine and nearby NH₂ groups, which can be exploited for targeted drug design. Substitutions at position 3 (amine) with acyl or sulfonyl groups may improve binding to biological targets like kinase enzymes .

Q. What precautions are necessary when handling this compound under inert or high-temperature conditions?

- The compound may release toxic HCl or I₂ vapors above 200°C. Use Schlenk lines for air-sensitive reactions and trap exhaust gases with NaOH scrubbers. Monitor reaction progress via in-situ IR to detect decomposition intermediates .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies between NMR and X-ray data in structural assignments?

- If NMR suggests equatorial positioning of Cl/I substituents but X-ray shows axial alignment, consider dynamic effects (e.g., ring puckering in solution). Variable-temperature NMR or NOESY experiments can confirm conformational flexibility .

Q. What are the best practices for quantifying trace impurities in synthesized batches?

- Use HPLC-MS with a C18 column (acetonitrile/water gradient) to detect chlorinated byproducts (e.g., 2,4-dichloropyridin-3-amine). Calibrate against reference standards and apply a limit of detection (LOD) < 0.1% for regulatory compliance .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.